N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]methanamine
Description
N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]methanamine is a complex organic compound characterized by the presence of oxazole and thiazole rings
Properties
IUPAC Name |
N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3OS/c1-7-4-9(17-19-7)5-18(3)6-10-11(12(13,14)15)16-8(2)20-10/h4H,5-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUYGDMNHURFKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN(C)CC2=C(N=C(S2)C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]methanamine typically involves multi-step organic reactions. The process begins with the formation of the oxazole and thiazole rings, followed by their functionalization and coupling.
Formation of Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides.
Formation of Thiazole Ring: The thiazole ring is often prepared by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Coupling and Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methylamine linkage, where nucleophiles such as halides or alkoxides replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted amines and ethers.
Scientific Research Applications
N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]methanamine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism by which N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]methanamine exerts its effects involves its interaction with specific molecular targets. The oxazole and thiazole rings allow it to bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]methanamine
- N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[[2-methyl-4-(fluoromethyl)-1,3-thiazol-5-yl]methyl]methanamine
- N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[[2-methyl-4-(chloromethyl)-1,3-thiazol-5-yl]methyl]methanamine
Uniqueness
The presence of the trifluoromethyl group in this compound distinguishes it from similar compounds. This group significantly enhances its chemical stability and lipophilicity, making it more effective in biological systems compared to its analogs with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
